molecular formula C25H18ClF3N2O2S B2608926 {5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 318289-02-0

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No. B2608926
M. Wt: 502.94
InChI Key: UBYYCFKJKRCNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with a pyrazole core, which is substituted with various functional groups . It contains a 1H-pyrazol-4-yl group, a trifluoromethyl group, and a benzenecarboxylate group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole core substituted with various functional groups . The InChI code provided gives a detailed description of the molecular structure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 109 - 112 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Research has been conducted on synthesizing and characterizing compounds with structural similarities, focusing on their chemical properties and reaction conditions to optimize yields. For instance, Zhang Peng-yun (2013) synthesized a related compound through a reaction involving para-methyl-acetophenone and ethyl trifluoroacetate, exploring the effects of base amount, solvent, reaction temperature, and time on product yield (Zhang Peng-yun, 2013).

Biological Activities

  • A series of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group have been synthesized and showed favorable herbicidal and insecticidal activities. This indicates the compound's potential in developing new agrochemicals (Baolei Wang et al., 2015).

Molecular Structures

  • Studies on the molecular structures of closely related compounds, examining their crystallography to understand better the structural aspects that contribute to their chemical and possibly biological properties. For example, research by V. Rajni Swamy et al. (2013) on isomorphous structures related to the query compound revealed insights into their crystallographic disorder and the chlorine-methyl exchange rule, enhancing our understanding of structural isomorphism and its detection (V. Rajni Swamy et al., 2013).

Antimicrobial and Anticancer Potential

  • Investigations into the antimicrobial and anticancer potential of related pyrazole derivatives indicate a promising avenue for pharmaceutical development. For instance, a study by H. Hafez et al. (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and anticancer activities, surpassing the reference drug doxorubicin in certain cases (H. Hafez et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF3N2O2S/c1-31-23(34-20-12-10-19(26)11-13-20)21(22(30-31)16-6-3-2-4-7-16)15-33-24(32)17-8-5-9-18(14-17)25(27,28)29/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYYCFKJKRCNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-(trifluoromethyl)benzenecarboxylate

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